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Compound of Interest

Compound Name: (5-Iodo-2-methylphenyl)methanol

Cat. No.: B581824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of a key

intermediate of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the

treatment of type 2 diabetes. The described synthetic route utilizes (5-Iodo-2-
methylphenyl)methanol as a crucial building block.

Introduction
Canagliflozin's complex molecular architecture necessitates a multi-step synthetic approach. A

critical disconnection in its retrosynthesis leads to a C-aryl glucoside, which is typically formed

by coupling a protected glucose moiety with an aglycone fragment. The aglycone, in this case,

is a substituted thiophene derivative. The synthesis of this aglycone often involves the use of

(5-Iodo-2-methylphenyl)methanol or its precursors. This document outlines the preparation of

this key alcohol intermediate and its subsequent activation for coupling reactions.

Synthetic Pathway Overview
The synthesis begins with the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-

iodo-2-methylbenzoyl chloride to yield a ketone intermediate. This ketone is then reduced to

the corresponding alcohol, (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl)

methanol. To facilitate the subsequent C-glycosylation, the hydroxyl group of this alcohol is

protected, for example, as a trimethylsilyl (TMS) ether. This activated intermediate can then be

coupled with a protected D-gluconolactone derivative.
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Experimental Protocols
The following protocols are based on established synthetic methods and provide a step-by-step

guide for the preparation of the key intermediates.

Protocol 1: Synthesis of (5-iodo-2-methyl-phenyl)-[5-(4-
fluro-phenyl)-thiophen-2-yl] methanone
This protocol details the Friedel-Crafts acylation to form the ketone precursor to the target

alcohol.

Materials:

5-iodo-2-methylbenzoic acid

Dichloromethane (DCM)

Dimethylformamide (DMF)

Oxalyl chloride

2-(4-fluorophenyl)thiophene

Aluminum chloride (AlCl₃)

Hydrochloric acid (HCl), 2N solution

Heptane

Water

Procedure:

A solution of 5-iodo-2-methylbenzoic acid (50 g) in dichloromethane (200 ml) and

dimethylformamide (0.5 g) is prepared in a round-bottom flask at 25-35 °C.

The reaction mixture is cooled to 0-5 °C.
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Oxalyl chloride (30.7 g) is added slowly to the mixture while maintaining the temperature at

0-5 °C.

The reaction temperature is raised to 25-35 °C and stirred for 5 hours.

The solvent is removed by distillation under vacuum, ensuring the temperature remains

below 35 °C. The resulting residue is the acid chloride.

The acid chloride residue is dissolved in dichloromethane (200 ml) and set aside under a

nitrogen atmosphere.

In a separate flask, aluminum chloride (33.3 g) is suspended in dichloromethane (250 ml)

and cooled to -10 to 0 °C.

2-(4-fluorophenyl)thiophene (40.4 g) is added to the AlCl₃ suspension under a nitrogen

atmosphere, maintaining the temperature at -10 to 0 °C.

After stirring for one hour, the previously prepared acid chloride solution is added to this

mixture.

The reaction is stirred for one hour, after which the temperature is raised to 25-35 °C and

held for three hours.

The reaction mixture is then cooled to -10 °C and quenched by the addition of water (50 ml),

followed by 2N HCl (45 ml) and heptane (250 ml).

The resulting solid is stirred for 1-2 hours and then collected by filtration to yield the desired

methanone product.[1]

Protocol 2: Synthesis of (5-(4-fluoro-phenyl) thiophen-2-
yl) (5-iodo-2-methyl-phenyl) methanol
This protocol describes the reduction of the ketone to the target alcohol intermediate.

Materials:

(5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone
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Dichloromethane (DCM)

Sodium borohydride (NaBH₄)

Methanol

Sodium bicarbonate solution

Water

Brine

Sodium sulfate (Na₂SO₄)

Toluene

Heptane

Procedure:

In a 1L four-necked round-bottom flask, dissolve (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-

thiophen-2-yl] methanone (50 g) in dichloromethane (250 ml) with stirring to form a clear

solution.[2]

Add sodium borohydride (3.36 g) to the solution.[2]

Heat the mixture to 36-40 °C.[2]

Add methanol (50 ml) while maintaining the temperature at 36-40 °C.[2]

After 30 minutes, cool the reaction mixture to 0-5 °C.[2]

Quench the reaction by adding sodium bicarbonate solution (100 ml).[2]

Separate the organic layer and wash it with water and brine (100 ml each).[2]

Dry the organic layer over sodium sulfate and concentrate it under vacuum.[2]
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The resulting residue is isolated from a mixture of toluene (75 ml) and heptane (25 ml) to

give the final alcohol product.[2]

Protocol 3: Protection of the Alcohol as a Trimethylsilyl
(TMS) Ether
This protocol details the protection of the hydroxyl group to facilitate subsequent coupling

reactions.

Materials:

(5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol

4-methylmorpholine

Tetrahydrofuran (THF)

Trimethylsilyl chloride (TMSCl)

Procedure:

In a 500 ml four-necked round-bottom flask, charge (5-(4-fluoro-phenyl) thiophen-2-yl) (5-

iodo-2-methyl-phenyl) methanol (20 g), 4-methylmorpholine (14.3 g), and tetrahydrofuran

(200 ml).[1]

Cool the resulting mixture to 0-5 °C.[1]

Slowly add trimethylsilyl chloride (8.2 g) while maintaining the temperature at or below 10 °C.

[1]

After one hour, heat the reaction mixture to about 35-40 °C for four hours.[1]

Continue stirring overnight at 25-35 °C under an argon atmosphere.[1]

The resulting mixture containing the TMS-protected intermediate can be used in the

subsequent coupling step after appropriate workup.
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Data Summary
The following table summarizes the key reactants and products for the synthesis of the

Canagliflozin intermediate.

Reaction

Step

Starting

Material
Reagents Product Typical Yield Reference

Friedel-Crafts

Acylation

5-iodo-2-

methylbenzoi

c acid, 2-(4-

fluorophenyl)t

hiophene

Oxalyl

chloride,

AlCl₃

(5-iodo-2-

methyl-

phenyl)-[5-(4-

fluro-phenyl)-

thiophen-2-yl]

methanone

Not specified [1]

Ketone

Reduction

(5-iodo-2-

methyl-

phenyl)-[5-(4-

fluro-phenyl)-

thiophen-2-yl]

methanone

NaBH₄,

Methanol

(5-(4-fluoro-

phenyl)

thiophen-2-yl)

(5-iodo-2-

methyl-

phenyl)

methanol

Not specified [2]

Hydroxyl

Protection

(5-(4-fluoro-

phenyl)

thiophen-2-yl)

(5-iodo-2-

methyl-

phenyl)

methanol

Trimethylsilyl

chloride, 4-

methylmorph

oline

((5-(4-fluoro-

phenyl)

thiophen-2-yl)

(5-iodo-2-

methyl-

phenyl)

methoxy)

trimethylsilan

e

Not specified [1]

Visual Representations
The following diagrams illustrate the synthetic workflow and the chemical structures involved in

the synthesis of the Canagliflozin intermediate.
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Starting Materials

Step 1: Friedel-Crafts Acylation Step 2: Ketone Reduction Step 3: Hydroxyl Protection Next Stage
5-Iodo-2-methylbenzoic acid

Ketone Intermediate

2-(4-Fluorophenyl)thiophene

(5-Iodo-2-methylphenyl)methanol DerivativeReduction TMS-Protected IntermediateProtection (TMSCl) Coupling with Protected GlucoseC-Glycosylation

Click to download full resolution via product page

Caption: Synthetic workflow for the Canagliflozin intermediate.

Caption: Key chemical structures in the synthesis pathway.

Note: The image sources in the DOT script are placeholders and would need to be replaced

with actual images of the chemical structures for rendering. Due to the current limitations,

images cannot be generated directly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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